molecular formula C15H19ClO B15255828 ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

Cat. No.: B15255828
M. Wt: 250.76 g/mol
InChI Key: RTZMTOAVMXLNCS-UHFFFAOYSA-N
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Description

({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is a chlorinated benzene derivative characterized by a methoxymethyl group attached to a cyclohex-3-en-1-yl ring bearing a chloromethyl substituent. Its molecular formula is C₁₃H₁₇ClO, with a molecular weight of 224.73 g/mol. The chloromethyl group (-CH₂Cl) enhances electrophilicity, while the ether linkage (methoxymethyl) contributes to solubility in polar organic solvents.

Properties

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

[1-(chloromethyl)cyclohex-3-en-1-yl]methoxymethylbenzene

InChI

InChI=1S/C15H19ClO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2

InChI Key

RTZMTOAVMXLNCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(COCC2=CC=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene typically involves the reaction of cyclohex-3-en-1-ylmethanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclohex-3-en-1-ylmethanol is replaced by the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amines or thioethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) as a base and various nucleophiles.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Amines or thioethers.

Scientific Research Applications

({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Ring Structure Halogen/Position Key Properties
({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene C₁₃H₁₇ClO Chloromethyl, methoxymethyl Cyclohexene (unsaturated) Cl on cyclohexenyl High reactivity (Diels-Alder diene), potential increased toxicity due to Cl
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene C₁₂H₁₅ClO Chloromethyl, methoxymethyl Cyclopropane (saturated, strained) Cl on cyclopropyl Reactivity via ring-opening (strain-driven); similar Cl effects but lower molecular weight
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene C₁₄H₁₉BrO₂ Bromomethyl, methoxymethyl Cyclobutane (saturated) Br on cyclobutyl Higher density (Br vs. Cl), altered electronic effects
Benzyl-(chloromethyl)-methoxy-methylsilane C₁₀H₁₃ClOSi Chloromethyl, silane group Benzene (aromatic) Cl on methyl Silane group increases hydrophobicity; Cl enhances electrophilicity

Reactivity and Functional Group Interactions

  • Cyclohexene Ring vs. Saturated Rings : The conjugated double bond in the cyclohexene ring enables participation in Diels-Alder reactions , distinguishing it from saturated cyclopropane or cyclobutane analogs. This property is absent in compounds like ({[1-(chloromethyl)cyclopropyl]methoxy}methyl)benzene .
  • Chlorine vs.
  • Ether Linkage: The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., dichloromethane), a feature shared with analogs like 4-(benzyloxy)-3-phenethoxyphenol .

Biological Activity

({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is an organic compound characterized by its unique structural features, including a chloromethyl group and a cyclohexene moiety. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

  • Molecular Formula : C15H19ClO
  • Molecular Weight : 250.77 g/mol
  • Chemical Structure : The compound features a cyclohexene ring attached to a methoxy group and a chloromethyl substituent, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene can be explored through various mechanisms, including its potential as an anti-inflammatory agent, its effects on enzyme inhibition, and its interactions with cellular pathways.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of chloromethyl and methoxy-substituted benzene compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study: COX Inhibition

In a comparative study of various derivatives, the following IC50 values were reported for COX-2 inhibition:

CompoundIC50 (μM)
Compound A19.45 ± 0.07
Compound B26.04 ± 0.36
({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzeneTBD
Celecoxib (Control)0.04 ± 0.01

These results suggest that while ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene's exact IC50 is yet to be determined, it may possess comparable anti-inflammatory activity to known inhibitors like celecoxib.

Structure–Activity Relationship (SAR)

The structural features of ({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene play a pivotal role in its biological activity. The presence of the chloromethyl group is believed to enhance nucleophilic reactivity, enabling the compound to interact with various biological targets effectively.

Key Findings:

  • Chloromethyl Group : Facilitates nucleophilic substitution reactions.
  • Methoxy Group : Participates in electrophilic aromatic substitution, potentially enhancing binding affinity to biological targets.
  • Cyclohexene Ring : Contributes to the overall stability and reactivity of the compound.

Toxicological Profile

Preliminary assessments indicate that derivatives of this compound may exhibit toxicity at certain concentrations, particularly concerning skin irritation and eye damage, as indicated by safety data sheets for similar compounds . Further toxicological studies are necessary to establish a comprehensive safety profile.

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